1-(methylsulfonyl)-4-(3-phenyl-1H-pyrazol-5-yl)piperidine
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Overview
Description
1-(methylsulfonyl)-4-(3-phenyl-1H-pyrazol-5-yl)piperidine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperidine ring substituted with a methylsulfonyl group and a phenyl-pyrazole moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(methylsulfonyl)-4-(3-phenyl-1H-pyrazol-5-yl)piperidine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by cyclization.
Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction.
Formation of the Piperidine Ring: The piperidine ring is synthesized through a Mannich reaction involving formaldehyde, a secondary amine, and a ketone.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group is added via a sulfonation reaction using methylsulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-(methylsulfonyl)-4-(3-phenyl-1H-pyrazol-5-yl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
1-(methylsulfonyl)-4-(3-phenyl-1H-pyrazol-5-yl)piperidine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-(methylsulfonyl)-4-(3-phenyl-1H-pyrazol-5-yl)piperidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways.
Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway, leading to reduced inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
- 1-(methylsulfonyl)-4-(3-phenyl-1H-pyrazol-5-yl)piperazine
- 1-(methylsulfonyl)-4-(3-phenyl-1H-pyrazol-5-yl)morpholine
- 1-(methylsulfonyl)-4-(3-phenyl-1H-pyrazol-5-yl)pyrrolidine
Uniqueness
1-(methylsulfonyl)-4-(3-phenyl-1H-pyrazol-5-yl)piperidine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its piperidine ring provides a stable scaffold, while the methylsulfonyl and phenyl-pyrazole groups offer sites for further functionalization and interaction with biological targets.
Properties
Molecular Formula |
C15H19N3O2S |
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Molecular Weight |
305.4 g/mol |
IUPAC Name |
1-methylsulfonyl-4-(3-phenyl-1H-pyrazol-5-yl)piperidine |
InChI |
InChI=1S/C15H19N3O2S/c1-21(19,20)18-9-7-13(8-10-18)15-11-14(16-17-15)12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3,(H,16,17) |
InChI Key |
IDYQYLPNSVMICL-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C2=CC(=NN2)C3=CC=CC=C3 |
Origin of Product |
United States |
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